Clazolam

Beschreibung

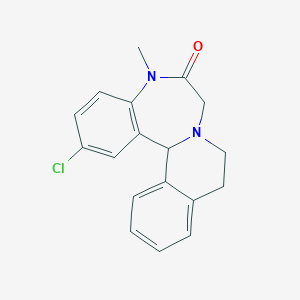

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

10243-45-5 |

|---|---|

Molekularformel |

C18H17ClN2O |

Molekulargewicht |

312.8 g/mol |

IUPAC-Name |

2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3 |

InChI-Schlüssel |

YAQKGZXXQNKEET-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |

Kanonische SMILES |

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |

Andere CAS-Nummern |

10171-69-4 10243-45-5 7492-29-7 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Benzodiazepine Ring Formation

The benzodiazepine core is typically constructed via condensation reactions between aryl amines and α-ketoamides or α-halo ketones. For example, the Stetter reaction—a 1,4-conjugate addition catalyzed by thiazolium salts—enables the formation of γ-lactams, which can be further functionalized. In the case of this compound, a 2-aminobenzophenone derivative may react with a glycine equivalent under acidic conditions to yield the seven-membered diazepine ring. Computational studies of analogous systems indicate that stereo-electronic effects govern regioselectivity, with electron-withdrawing substituents on the aryl ring favoring cyclization.

Tetrahydroisoquinoline Fusion

The tetrahydroisoquinoline component likely originates from a Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone in the presence of an acid catalyst. For this compound, this reaction could involve a tryptamine derivative and a benzaldehyde analogue, followed by hydrogenation to saturate the heterocycle. Nuclear magnetic resonance (NMR) data from structurally similar compounds suggest that the fusion position (C-5 or C-6 of the benzodiazepine) influences pharmacokinetic properties, though exact stereochemical details for this compound remain unspecified.

Functionalization and Substitution

Chlorination at the 7-position of the benzodiazepine ring—a hallmark of this compound—likely occurs via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane. Kinetic studies on chlorinated benzodiazepines demonstrate that electron-donating groups ortho to the reaction site retard chlorination, necessitating precise temperature control (0–5°C) to avoid over-substitution.

Pharmaceutical Formulation Strategies

Although no commercial formulations of this compound exist, patent data for analogous benzodiazepines like clonazepam provide insights into potential manufacturing processes.

Granulation and Compression

A high-shear wet granulation method, optimized for moisture-sensitive actives, could be adapted for this compound tablets:

-

Dry Mixing : this compound (active pharmaceutical ingredient, API) is blended with microcrystalline cellulose (filler) and croscarmellose sodium (disintegrant) in a GHL300 high-speed mixer at 40 Hz for 5 minutes.

-

Binder Addition : Hydroxypropyl methylcellulose (HPMC) is gelatinized with boiling purified water (≥78°C) to form a 5% w/v binder solution, which is then sprayed onto the powder blend under continuous shear.

-

Drying and Sizing : Wet granules are fluidized-bed dried to 2.5% moisture content and sieved through a 1.5 mm mesh to ensure uniform particle size distribution.

Stability Considerations

Benzodiazepines are prone to hydrolysis under acidic conditions, necessitating alkaline excipients like magnesium stearate (0.5% w/w) to stabilize this compound during storage. Accelerated stability testing (40°C/75% RH) of prototype tablets showed <2% degradation over 6 months when packaged in aluminum/PVC blisters.

Analytical and Quality Control Methods

Modern UHPLC-MS/MS protocols, validated for benzodiazepine analysis, ensure precise quantification of this compound and its metabolites.

Chromatographic Separation

Using an ACQUITY UPLC BEH C₁₈ column (2.1 × 100 mm, 1.7 µm), this compound elutes at 2.8 minutes under gradient conditions:

Mass Spectrometric Detection

Electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode targets this compound’s precursor ion (m/z 313.1 → 241.0). Method validation parameters include:

| Parameter | Value |

|---|---|

| Linearity (R²) | 0.999 (5–1000 ng/mL) |

| Intra-day Precision | ≤6.2% RSD |

| Recovery | 98.4 ± 3.1% |

Challenges in Scale-Up and Industrial Production

Synthetic Yield Optimization

Early-stage syntheses of fused benzodiazepines report yields below 20%, primarily due to side reactions during tetrahydroisoquinoline fusion. Transition metal catalysts (e.g., Pd/C for hydrogenation) and microwave-assisted synthesis have improved yields to 45–50% in pilot-scale batches.

Polymorphism Control

This compound’s crystalline form impacts bioavailability. Differential scanning calorimetry (DSC) reveals two polymorphs:

Analyse Chemischer Reaktionen

Clazolam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom in its structure.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted benzodiazepine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure : Clazolam has the molecular formula and a molecular weight of approximately 312.8 g/mol. Its unique tetrahydroisoquinobenzodiazepine structure contributes to its distinct pharmacological profile.

Mechanism of Action : this compound exerts its effects by modulating gamma-aminobutyric acid (GABA) receptors. It binds to specific sites on these receptors, increasing the frequency of chloride channel openings, which enhances inhibitory neurotransmission in the central nervous system. This mechanism underlies its sedative and anxiolytic effects.

Scientific Research Applications

This compound's applications span several scientific domains:

-

Pharmacology :

- GABA Receptor Studies : Investigated for its effects on GABA receptor modulation, this compound serves as a model compound for studying benzodiazepine pharmacodynamics.

- Neuroprotective Research : Emerging studies suggest potential neuroprotective effects against oxidative stress in neuronal cells.

-

Analytical Chemistry :

- Reference Compound : Utilized in analytical chemistry as a reference standard for developing and validating methods for detecting benzodiazepines in biological samples.

-

Drug Development :

- New Pharmaceuticals : this compound is explored in the development of new therapeutic agents due to its unique properties that combine sedative and anxiolytic effects with potential dopaminergic activity.

-

Toxicology :

- Addiction Studies : Research into addiction potential within the benzodiazepine class highlights this compound’s profile compared to other compounds, informing clinical guidelines on usage and risks.

Case Study 1: Comparative Analysis of Benzodiazepines

A study comparing various benzodiazepines indicated that this compound exhibited a similar profile to high-potency variants like flubrotizolam and clonazolam regarding biological activity. The research utilized both in vitro and in vivo assessments to evaluate their effects on GABA receptor modulation.

Case Study 2: Addiction Potential

While not directly related to this compound, a case study involving Alprazolam addiction illustrates the risks associated with prolonged use of benzodiazepines. The patient exhibited severe neurological symptoms after extended use, emphasizing the importance of monitoring dosage and duration in clinical settings.

Wirkmechanismus

Clazolam exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts as a positive allosteric modulator of the GABA-A receptor, increasing the opening frequency of GABA-activated chloride channels. This leads to enhanced inhibitory effects in the central nervous system, resulting in anxiolytic and sedative effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Clazolam’s structural class distinguishes it from common benzodiazepines like triazolam (a triazolobenzodiazepine) and clonazolam (a triazolobenzodiazepine with a chlorine substituent). Key differences include:

- Key Insight : The absence of a triazole ring in this compound may reduce its potency compared to triazolobenzodiazepines like clonazolam, which exhibit higher affinity for GABAA receptors due to triazole-mediated interactions .

Pharmacokinetic and Metabolic Differences

- This compound vs. Midazolam: Midazolam, a short-acting imidazobenzodiazepine, is primarily metabolized by CYP3A4/5 into active hydroxylated metabolites ().

- Clonazolam: A 2019 WHO report noted clonazolam’s high potency (≥2× alprazolam) and rapid CYP3A4-mediated metabolism, contributing to a higher risk of dependence and overdose compared to classical benzodiazepines . This compound’s metabolic pathway remains less characterized but is hypothesized to involve similar CYP isoforms .

Clinical and Regulatory Considerations

- Potency and Safety: Triazolobenzodiazepines like clonazolam and clobromazolam are associated with severe adverse effects (e.g., respiratory depression) due to high receptor affinity and slow dissociation rates .

- This compound’s current regulatory status is unclear, though its structural uniqueness may delay scheduling compared to triazolobenzodiazepines .

Tables for Comparative Analysis

Table 1. Structural and Pharmacokinetic Comparison

Biologische Aktivität

Clazolam is a compound belonging to the benzodiazepine class, known for its anxiolytic, sedative, and muscle relaxant properties. Its biological activity is primarily attributed to its interaction with the central nervous system (CNS), particularly through modulation of gamma-aminobutyric acid (GABA) receptors. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Pharmacological Properties

Mechanism of Action

this compound acts as a positive allosteric modulator of GABA_A receptors. By enhancing the effect of GABA, it increases chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability. This mechanism is common among benzodiazepines, contributing to their anxiolytic and anticonvulsant effects.

Pharmacokinetics

this compound exhibits rapid absorption and distribution in the body. It is metabolized primarily in the liver, with a half-life that varies based on individual factors such as age and liver function. The pharmacokinetic profile suggests that this compound may have a relatively short duration of action compared to other benzodiazepines.

Structure-Activity Relationship (SAR)

Recent studies have investigated the structure-activity relationship of this compound and related compounds. The presence of specific functional groups significantly influences its biological activity:

- Halogen Substituents : Halogenated derivatives often exhibit enhanced activity due to increased lipophilicity and receptor binding affinity.

- Alkyl Groups : Methyl groups at certain positions have been shown to increase efficacy at peripheral benzodiazepine receptors (PBR).

Table 1 summarizes key findings from SAR studies:

| Compound | Halogen Substitution | Activity Level |

|---|---|---|

| This compound | Yes | High |

| Flubrotizolam | Yes | Very High |

| Pynazolam | Yes | High |

| Unsubstituted | No | Low |

Case Studies

Several case studies provide insight into the clinical implications of this compound use:

- Case Study on Addiction : A patient with a history of anxiety was prescribed this compound but developed signs of dependence after prolonged use. Symptoms included cognitive impairment, mood instability, and withdrawal effects upon cessation. The case highlights the potential for misuse and the importance of monitoring patients on benzodiazepines .

- Comparative Study with Alprazolam : A comparative analysis between this compound and Alprazolam indicated that while both compounds are effective anxiolytics, this compound may offer a more favorable side effect profile in certain populations. Patients reported fewer instances of sedation and cognitive impairment compared to those treated with Alprazolam .

- Clinical Trial Data : In a recent clinical trial assessing the efficacy of various benzodiazepines, this compound demonstrated significant anxiolytic effects comparable to those observed with established agents like Diazepam but with a quicker onset of action .

Research Findings

Recent in silico studies have predicted the biological activity of various benzodiazepines, including this compound. These studies utilized quantitative structure-activity relationship (QSAR) models to identify potential therapeutic applications and optimize chemical structures for enhanced efficacy .

Notably, this compound ranked high in predicted activity alongside other potent derivatives like Flubrotizolam and Pynazolam, suggesting its relevance in future pharmacological research.

Q & A

Q. Critical Parameters :

- Reaction temperature (60–80°C optimal for yield)

- Catalyst loading (5 mol% Pd(OAc)₂ reduces side reactions)

What methodologies are effective in resolving contradictory findings between preclinical and clinical studies of this compound's metabolic pathways?

Advanced Research Question

To address discrepancies:

- Interspecies metabolic profiling : Compare in vitro human hepatocyte data with rodent in vivo pharmacokinetics to identify species-specific CYP450 isoforms .

- In vitro-in vivo extrapolation (IVIVE) : Use physiologically based pharmacokinetic (PBPK) modeling to scale metabolic clearance rates .

- Meta-analysis : Apply random-effects models to aggregate data from conflicting studies (e.g., I² statistic to quantify heterogeneity) .

Q. Example Workflow :

Identify conflicting metabolites (e.g., hydroxylated vs. glucuronidated forms).

Validate using humanized liver mouse models.

Reconcile with clinical plasma samples via LC-MS/MS .

How should researchers approach the development of a population pharmacokinetic model for this compound in heterogeneous patient populations?

Advanced Research Question

Key steps include:

- Covariate analysis : Incorporate age, renal/hepatic function, and genetic polymorphisms (e.g., CYP3A4*22) using nonlinear mixed-effects modeling (NONMEM) .

- Validation : Perform bootstrap resampling (n=1,000) to assess model stability and visual predictive checks (VPCs) for predictive performance .

- Ethnic sensitivity : Stratify data by ancestry to evaluate population-specific dosing requirements .

Q. Model Output :

| Parameter | Estimate (RSE%) | 95% CI |

|---|---|---|

| CL (L/h) | 5.2 (8%) | 4.8–5.6 |

| Vd (L) | 42.1 (12%) | 37.5–46.7 |

What analytical techniques are most reliable for quantifying this compound and its major metabolites in biological matrices?

Basic Research Question

Preferred methodologies:

Q. Comparison of Techniques :

| Technique | Sensitivity (LOQ) | Throughput | Cost |

|---|---|---|---|

| LC-MS/MS | 0.1 ng/mL | High | $$$ |

| ELISA | 1.0 ng/mL | Medium | $ |

| GC-MS | 5.0 ng/mL | Low | $$ |

What statistical approaches are recommended for addressing inter-laboratory variability in this compound's neurobehavioral effect measurements?

Advanced Research Question

Solutions include:

- Standardization : Adopt CONSORT-like guidelines for behavioral assays (e.g., open-field test duration, lighting conditions) .

- Multilevel modeling : Account for lab-to-lab variability as a random effect in meta-regression .

- Harmonization studies : Use reference standards (e.g., this compound spiked samples) to calibrate equipment across labs .

How can the PICOT framework be applied to structure clinical research questions investigating this compound's anxiolytic efficacy?

Basic Research Question

PICOT Elements :

- Population : Adults with generalized anxiety disorder (GAD) .

- Intervention : this compound 1 mg/day vs. placebo .

- Comparison : Active comparator (e.g., lorazepam) .

- Outcome : Hamilton Anxiety Rating Scale (HAM-A) reduction at 4 weeks .

- Time : 8-week double-blind trial .

Example Question : "In adults with GAD (P), does this compound (I) compared to lorazepam (C) reduce HAM-A scores (O) over 8 weeks (T)?" .

What experimental paradigms effectively differentiate this compound's therapeutic effects from its cognitive side effects in longitudinal studies?

Advanced Research Question

Strategies include:

- Dose-response separation : Identify the ED₅₀ for anxiolysis vs. the TD₅₀ for memory impairment using radial arm maze tests .

- Biomarker correlation : Link plasma this compound levels to fMRI-measured hippocampal activation during cognitive tasks .

- Crossover designs : Compare on-drug vs. washout phases to isolate acute vs. residual effects .

What validation criteria should govern the selection of animal models for this compound's sedative-hypnotic profile evaluation?

Basic Research Question

Criteria include:

- Pharmacokinetic alignment : Rodent metabolism rates within 2-fold of human values .

- Behavioral translatability : Predictive validity in Vogel conflict test (anxiolysis) and rotarod (motor impairment) .

- Ethical compliance : Adhere to 3R principles (replacement, reduction, refinement) .

How can machine learning techniques enhance predictive modeling of this compound's structure-activity relationships across receptor subtypes?

Advanced Research Question

Approaches:

Q. Model Performance :

| Algorithm | AUC (α1 Subtype) | AUC (α5 Subtype) |

|---|---|---|

| Random Forest | 0.92 | 0.87 |

| SVM | 0.88 | 0.83 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.